molecular formula C11H9NO3 B093332 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione CAS No. 1081-17-0

1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione

Cat. No.: B093332
CAS No.: 1081-17-0
M. Wt: 203.19 g/mol
InChI Key: XAHCEMQKWSQGLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione is an organic compound characterized by a pyrrole ring substituted with a methoxyphenyl group at the 1-position and two carbonyl groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with succinic anhydride in the presence of a base, followed by cyclization to form the pyrrole ring. The reaction conditions typically include:

    Reagents: 4-methoxybenzaldehyde, succinic anhydride, base (e.g., sodium hydroxide)

    Solvent: Anhydrous ethanol or another suitable solvent

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to complete the reaction

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydropyrrole derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products:

    Reduction: Dihydropyrrole derivatives with potential biological activity.

    Substitution: Halogenated derivatives useful in further synthetic transformations.

Scientific Research Applications

1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of materials with specific electronic and optical properties.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione can be compared with other similar compounds, such as:

    1-(4-Methoxyphenyl)-1H-indole-2,5-dione: Similar structure but with an indole ring instead of a pyrrole ring.

    1-(4-Methoxyphenyl)-1H-imidazole-2,5-dione: Contains an imidazole ring, offering different chemical properties and biological activities.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in organic chemistry and related disciplines.

Properties

IUPAC Name

1-(4-methoxyphenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-9-4-2-8(3-5-9)12-10(13)6-7-11(12)14/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHCEMQKWSQGLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80284902
Record name 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80284902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1081-17-0
Record name 1081-17-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39727
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80284902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione
Reactant of Route 2
Reactant of Route 2
1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione
Reactant of Route 3
1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione
Reactant of Route 4
Reactant of Route 4
1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione
Reactant of Route 5
1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione
Reactant of Route 6
Reactant of Route 6
1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.